![molecular formula C19H19ClN2O2 B5754999 N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5754999.png)
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide, commonly known as BCI-121, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The purpose of
Wirkmechanismus
BCI-121 is a selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes. CK2 is overexpressed in many types of cancer, making it an attractive target for cancer therapy. BCI-121 binds to the ATP-binding site of CK2, preventing the transfer of phosphate groups to downstream substrates. This leads to the modulation of downstream signaling pathways, resulting in the inhibition of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
BCI-121 has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. BCI-121 has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease. It has also been shown to modulate the DNA damage response by inhibiting the activity of CK2 in DNA repair.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of BCI-121 is its selectivity for CK2, making it a useful tool for investigating the role of CK2 in various cellular processes. It has also been shown to be effective in vivo, making it a useful tool for investigating the role of CK2 in disease models. However, one limitation of BCI-121 is its relatively low potency compared to other CK2 inhibitors. This can make it more difficult to achieve complete inhibition of CK2 activity in vitro and in vivo.
Zukünftige Richtungen
There are several future directions for the use of BCI-121 in scientific research. One area of interest is the role of CK2 in cancer and the potential use of BCI-121 as a cancer therapy. Another area of interest is the role of CK2 in neurodegenerative diseases, such as Alzheimer's disease, and the potential use of BCI-121 as a neuroprotective agent. Finally, there is interest in the use of BCI-121 as a tool for investigating the function of CK2 in cellular processes, such as cell cycle regulation and DNA repair.
Synthesemethoden
The synthesis of BCI-121 involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 5,6-dimethyl-2-aminobenzoxazole to form the corresponding amide. This amide is then reacted with butanoyl chloride to yield the final product, BCI-121. The purity and yield of BCI-121 can be improved by using different purification techniques, such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
BCI-121 has been used extensively in scientific research to investigate the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to the modulation of downstream signaling pathways. BCI-121 has been used to study the role of CK2 in cancer, neurodegenerative diseases, and inflammation. It has also been used as a tool to investigate the function of CK2 in cellular processes, such as cell cycle regulation and DNA repair.
Eigenschaften
IUPAC Name |
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-4-5-18(23)21-13-6-7-15(20)14(10-13)19-22-16-8-11(2)12(3)9-17(16)24-19/h6-10H,4-5H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGOSEFWFMDXXPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=C(O2)C=C(C(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]butanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.